![molecular formula C20H20ClN3OS B2491978 2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine CAS No. 422533-40-2](/img/structure/B2491978.png)
2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities. The specific structure of "2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine" suggests potential applications in various fields of research, although its direct applications are not detailed here as per request.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step chemical reactions that may include condensation, cyclization, and functionalization processes. For example, a novel and green synthesis approach for related quinazolin-4(3H)-ones involves a one-pot three-component reaction in aqueous media, leading to the formation of desired compounds in good to excellent yields (Tashrifi et al., 2018). This process highlights the importance of sequential condensation, sp^3 C-H bond functionalization, and cyclization reactions in the synthesis of quinazoline derivatives.
Molecular Structure Analysis
Molecular structure analysis of quinazoline derivatives, including X-ray crystallography, plays a crucial role in understanding their three-dimensional arrangement and potential interaction with biological targets. For instance, the crystal structure analysis of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one provided insights into its orthorhombic system and anisotropic refinement, helping to elucidate the arrangement of molecules and their potential interaction patterns (Geesi, 2020).
科学的研究の応用
Synthesis and Structural Analysis
Quinazoline derivatives are synthesized through various chemical reactions, involving key intermediates and specific conditions to achieve the desired molecular architecture. These compounds are characterized using techniques such as IR, 1H NMR, and 13C NMR spectroscopy, confirming their structural integrity and providing insights into their chemical properties (Patel, Patel, Patel, Shaikh, & Patel, 2010).
Antimicrobial Activity
Research on quinazoline derivatives has shown that some compounds exhibit significant antimicrobial activity. This includes antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against various fungal strains. These findings suggest the potential of quinazoline derivatives in developing new antimicrobial agents (Patel, Patel, Patel, Shaikh, & Patel, 2010; Ahmed, Abd-Alla, & El-zohry, 2007).
Potential Antihistamine and Anti-inflammatory Properties
Quinazoline derivatives have also been evaluated for their antihistamine and anti-inflammatory properties. Some compounds demonstrated significant protection against histamine-induced bronchospasm in animal models, indicating their potential as antihistamine agents. Additionally, certain derivatives showed negligible sedation compared to standard antihistamine drugs, suggesting a favorable therapeutic profile (Alagarsamy, Narendhar, Sulthana, & Solomon, 2014).
Anticancer and Apoptosis-inducing Activities
Quinazoline derivatives have been assessed for their anticancer activities, with some compounds showing the ability to induce apoptosis in cancer cell lines. This suggests their potential role in cancer therapy, warranting further investigation into their mechanisms of action and therapeutic efficacy (Sarangi, Sahoo, Sahoo, Paidesetty, & Mohanta, 2020).
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c21-15-9-7-14(8-10-15)13-26-20-23-18-6-2-1-5-17(18)19(24-20)22-12-16-4-3-11-25-16/h1-2,5-10,16H,3-4,11-13H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYXFMJJYXXKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

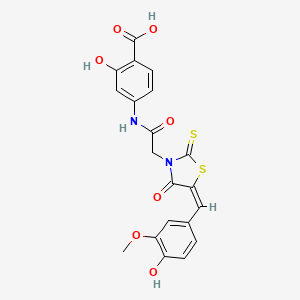
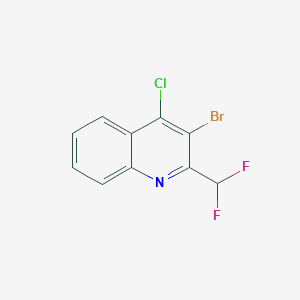
![(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491897.png)
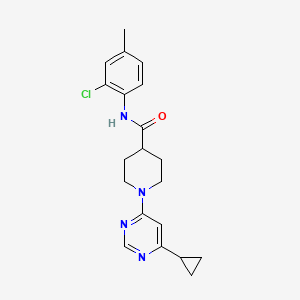
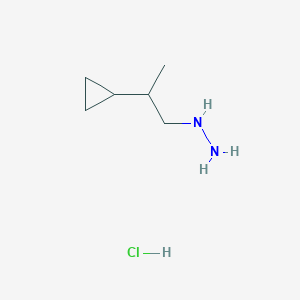
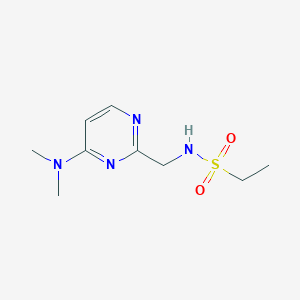
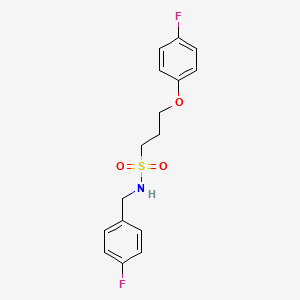

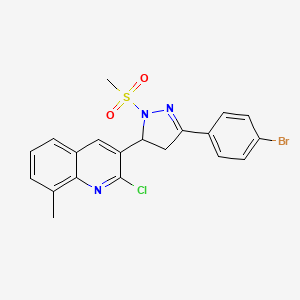

![1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea](/img/structure/B2491915.png)

![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)